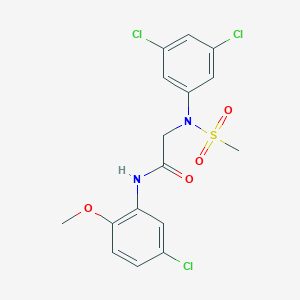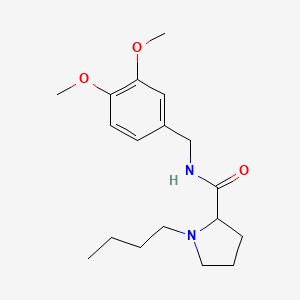![molecular formula C14H11ClN2O3S B4949002 5-[4-(allyloxy)-3-chlorobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4949002.png)
5-[4-(allyloxy)-3-chlorobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(allyloxy)-3-chlorobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as ACTP, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a member of the pyrimidinedione family and is characterized by its unique chemical structure, which includes an allyloxy group, a chlorobenzylidene group, and a thioxodihydro group. In
Mecanismo De Acción
The mechanism of action of ACTP is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell growth and proliferation. In particular, ACTP has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis and cell division.
Biochemical and Physiological Effects
ACTP has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of key signaling pathways. In addition, ACTP has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using ACTP in lab experiments is its ability to selectively target cancer cells while sparing healthy cells. This makes it a potentially valuable tool for cancer research and drug development. However, there are also limitations to the use of ACTP, including its relatively complex synthesis method and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of ACTP, including the development of more efficient synthesis methods, the further exploration of its mechanism of action, and the evaluation of its potential therapeutic benefits in preclinical and clinical studies. In addition, there is a need for more research on the safety and toxicity of ACTP, particularly at high doses.
Conclusion
In conclusion, ACTP is a synthetic compound that has shown promising results in scientific research, particularly in the field of cancer research. Its unique chemical structure and potential therapeutic benefits make it a valuable tool for drug development and disease research. However, further research is needed to fully understand its mechanism of action, safety profile, and potential clinical applications.
Métodos De Síntesis
The synthesis of ACTP involves several steps, including the reaction of 3-chloro-4-hydroxybenzaldehyde with allyl bromide to form 4-allyloxy-3-chlorobenzaldehyde. This intermediate is then reacted with thiosemicarbazide to form 4-allyloxy-3-chlorobenzylidene-thiosemicarbazide, which is further treated with acetic anhydride to yield ACTP. The synthesis of ACTP is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
Aplicaciones Científicas De Investigación
ACTP has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is in the field of cancer research, where ACTP has shown promising results in inhibiting the growth and proliferation of cancer cells. In addition, ACTP has been studied for its potential applications in the treatment of other diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
IUPAC Name |
5-[(3-chloro-4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c1-2-5-20-11-4-3-8(7-10(11)15)6-9-12(18)16-14(21)17-13(9)19/h2-4,6-7H,1,5H2,(H2,16,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOUPOXTDOCDKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4948930.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4948940.png)
![11-(3-bromo-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4948951.png)
![dimethyl 2-[(10H-phenothiazin-10-ylcarbonyl)amino]terephthalate](/img/structure/B4948957.png)
![N'-{2-[(2-chlorobenzyl)thio]ethyl}-N,N-dimethylurea](/img/structure/B4948963.png)


![4-(4-methoxy-2-methylphenyl)-N-[3-(methylthio)phenyl]butanamide](/img/structure/B4949010.png)
![1-[4-(4-chlorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B4949013.png)
![2-chloro-4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amino]methyl}phenol](/img/structure/B4949021.png)
![1-(4-chlorophenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B4949022.png)
![N-ethyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4949029.png)

![4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione](/img/structure/B4949043.png)
